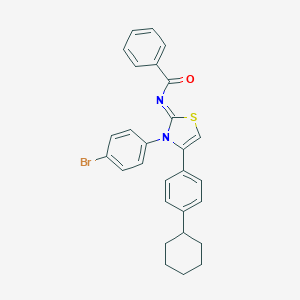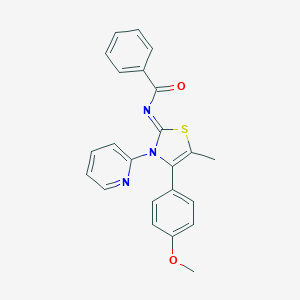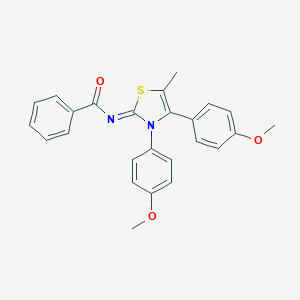
5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid is a heterocyclic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid can be achieved through several methods. One common approach involves the reaction of p-anisidine with ethyl cyanoacetate under microwave irradiation in trichlorobenzene, yielding 2-cyano-N-(4-methoxyphenyl)acetamide . This intermediate can then undergo further cyclization and functionalization to form the desired pyridazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the pyridazine ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Specific pathways and targets would depend on the compound’s derivatives and their intended applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Other pyridazine derivatives : Compounds with similar structures but different substituents on the pyridazine ring.
Uniqueness
5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano and methoxyphenyl groups, along with the pyridazine ring, make it a versatile compound for various applications.
Properties
CAS No. |
128639-57-6 |
|---|---|
Molecular Formula |
C14H11N3O4 |
Molecular Weight |
285.25g/mol |
IUPAC Name |
5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C14H11N3O4/c1-8-11(7-15)13(18)17(16-12(8)14(19)20)9-3-5-10(21-2)6-4-9/h3-6H,1-2H3,(H,19,20) |
InChI Key |
IBXLCCZQJPZGBC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)OC)C#N |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)OC)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-morpholinecarbodithioate](/img/structure/B427430.png)
![4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B427432.png)
![2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-1,2-diphenylethanone](/img/structure/B427433.png)
![O-ethyl [2-[[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate](/img/structure/B427434.png)
![Ethyl 4-({[(4-morpholinylcarbothioyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B427435.png)
![N-(3-[2-(methylsulfanyl)-5-pyrimidinyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427437.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B427439.png)

![N-(4-(4-methylphenyl)-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427441.png)

![N-[4-(4-cyclohexylphenyl)-3-(2-methylsulfanylpyrimidin-5-yl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B427447.png)


![(4-Cyclohexylphenyl)[2-(4-morpholinyl)-4-phenyl-1,3-thiazol-5-yl]methanone](/img/structure/B427453.png)
